molecular formula C24H23N3O3S B3482358 N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-3-isopropoxybenzamide

N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-3-isopropoxybenzamide

Cat. No.: B3482358
M. Wt: 433.5 g/mol
InChI Key: QISKOPFDCKOACB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-3-isopropoxybenzamide, also known as BPTES, is a small molecule inhibitor that has gained significant attention in the field of cancer research due to its ability to selectively target cancer cells. BPTES acts by inhibiting the activity of glutaminase, an enzyme that plays a critical role in cancer cell metabolism.

Scientific Research Applications

N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-3-isopropoxybenzamide has been extensively studied for its potential use in cancer therapy. Glutaminase, the target of this compound, is overexpressed in many types of cancer cells, making it an attractive target for cancer therapy. This compound has been shown to selectively inhibit the growth of cancer cells in vitro and in vivo, with minimal toxicity to normal cells. This compound has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiation therapy.

Mechanism of Action

N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-3-isopropoxybenzamide acts by inhibiting the activity of glutaminase, an enzyme that plays a critical role in cancer cell metabolism. Glutaminase catalyzes the conversion of glutamine to glutamate, which is then used in the production of ATP and other important molecules. By inhibiting the activity of glutaminase, this compound disrupts the metabolism of cancer cells, leading to cell death.
Biochemical and physiological effects:
This compound has been shown to selectively target cancer cells, with minimal toxicity to normal cells. This compound has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiation therapy. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, leading to the inhibition of tumor growth.

Advantages and Limitations for Lab Experiments

One of the advantages of N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-3-isopropoxybenzamide is its selectivity for cancer cells, which allows for targeted therapy with minimal toxicity to normal cells. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo. This compound also has a short half-life, which can limit its effectiveness as a therapeutic agent.

Future Directions

There are several future directions for the study of N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-3-isopropoxybenzamide. One area of research is the development of more potent and selective inhibitors of glutaminase. Another area of research is the identification of biomarkers that can predict the response of cancer cells to this compound. Additionally, the combination of this compound with other cancer therapies, such as immunotherapy, is an area of active research. Finally, the development of new drug delivery systems for this compound may improve its effectiveness as a therapeutic agent.
Conclusion:
In conclusion, this compound is a small molecule inhibitor that has gained significant attention in the field of cancer research due to its ability to selectively target cancer cells. This compound acts by inhibiting the activity of glutaminase, an enzyme that plays a critical role in cancer cell metabolism. This compound has been extensively studied for its potential use in cancer therapy, and has been shown to selectively inhibit the growth of cancer cells in vitro and in vivo, with minimal toxicity to normal cells. While there are limitations to the use of this compound as a therapeutic agent, there are many future directions for the study of this promising molecule.

Properties

IUPAC Name

N-[(3-benzamidophenyl)carbamothioyl]-3-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S/c1-16(2)30-21-13-6-10-18(14-21)23(29)27-24(31)26-20-12-7-11-19(15-20)25-22(28)17-8-4-3-5-9-17/h3-16H,1-2H3,(H,25,28)(H2,26,27,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QISKOPFDCKOACB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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